molecular formula C10H10N2O B8694423 4-Aminochroman-7-carbonitrile

4-Aminochroman-7-carbonitrile

Cat. No. B8694423
M. Wt: 174.20 g/mol
InChI Key: CQRSTZKXYWMYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminochroman-7-carbonitrile is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminochroman-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminochroman-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-3,4-dihydro-2H-chromene-7-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2

InChI Key

CQRSTZKXYWMYMD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Azido-7-cyanochroman (Step D) (4.3 g, 21 mmol) was dissolved in EtOAc (200 mL) and purged with N2. Pd/C (10%, 0.6 g) was added and the reaction was purged with N2. The reaction was purged with H2 and rapidly stirred under a H2 atmosphere until consumption of starting material was complete by TLC analysis (approximately 1 h). The reaction was purged with N2, and filtered through Celite®. The Celite®was washed with MeOH. The solution was concentrated in vacuo to provide a residue which was purified by column chromatography (silica, 3% MeOH in CH2Cl2 plus 0.5% NH4OH) to provide the title compound. TLC Rf=0.3 (5% MeOH in CH2Cl2 plus 0.5% Et3N.
Name
4-Azido-7-cyanochroman
Quantity
4.3 g
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reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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[BH3-]C#N
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Synthesis routes and methods III

Procedure details

A dry, 200 mL round bottom flask was charged with 0.85 g (4.83 mmol) of 7-(cyano)-4-chromanone, 3.72 g (48.30 mmol) of ammonium acetate, and 0.91 g (14.45 mmol) of sodium cyanoborohydride. The flask was then purged with argon, and 30 mL of dry methanol was added by syringe. The solution was stirred at room temp for 48 hours. Concentrated HCl was slowly added dropwise until pH<2 was reached. The methanol was then evaporated by rotovap, and 30 mL of water was added to the suspension, which was then washed 3 times with ethyl acetate. The pH was then brought to >10 by adding sodium hydroxide pellets to the stirring aqueous mixture. Saturated sodium chloride was added, and the mixture was then extracted several times with ether and ethyl acetate. The combined organic phase was dried over magnesium sulfate, filtered and evaporated to give 0.51 g (60%) of the desired 7-(cyano)-4-chromanylamine as a pale yellow oil.
Quantity
0.85 g
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reactant
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3.72 g
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0.91 g
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